ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a quinazolinone derivative featuring:
- A 3-pentyl group at position 3 of the quinazolinone core.
- A 7-carbamoyl substituent with a 2-(cyclohex-1-en-1-yl)ethyl chain.
- A sulfanyl-acetate ester at position 2.
This compound is hypothesized to exhibit biological activity due to its structural resemblance to known bioactive quinazolinones, which often target enzymes like kinases or DNA repair pathways .
Properties
IUPAC Name |
ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S/c1-3-5-9-16-29-25(32)21-13-12-20(24(31)27-15-14-19-10-7-6-8-11-19)17-22(21)28-26(29)34-18-23(30)33-4-2/h10,12-13,17H,3-9,11,14-16,18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBLUVIQJFZSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CCCCC3)N=C1SCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of new amides or esters .
Scientific Research Applications
Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Quinazolinone vs. Thiochromen Derivatives
- Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate (C₁₅H₁₂FN₃O₃S₂, Yang et al.): Replaces the quinazolinone core with a thiochromen ring, introducing a sulfur atom and fluorine substituent. Exhibits distinct crystallographic parameters (monoclinic P2₁/c, a = 9.389 Å, b = 8.243 Å, c = 20.861 Å) compared to quinazolinones, suggesting differences in molecular packing and stability .
Cyclohexane-Based Esters
- Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4, similarity score 0.93): Lacks the heterocyclic quinazolinone core but shares an oxo-cyclohexane motif. Reduced structural complexity may correlate with lower bioactivity but higher solubility in nonpolar solvents .
Substituent Effects
Alkyl vs. Aryl Groups
- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Hindawi, 2019): Substitutes the 3-pentyl group with a phenyl ring.
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (Molnar et al.):
Carbamoyl Modifications
- N-(4-methylphenyl)acetamide derivatives (e.g., CAS 539810-74-7):
- Replace the cyclohexenylethyl carbamoyl group with simpler arylacetamide chains.
- Simplified structures often show reduced specificity in target binding but faster synthesis .
Biological Activity
Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticonvulsant, and antitumor effects.
Chemical Structure and Properties
The compound features a quinazolinone core with various substituents that contribute to its biological activity. Its structure can be represented as follows:
This indicates the presence of multiple functional groups, including a sulfanyl group and a carbamoyl moiety, which are critical for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, studies have highlighted that compounds containing the quinazolinone structure can inhibit the growth of various bacterial strains. A systematic review by Al-Majidi and Al-Khuzaie (2015) demonstrated that quinazolinone derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | Target Microorganisms | Activity |
|---|---|---|
| Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo... | E. coli, S. aureus | Inhibitory effects observed |
| Other Quinazolinones | Various bacteria | Broad-spectrum activity reported |
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have been explored in several studies. For example, El-Azab et al. (2013) found that certain quinazolinone derivatives could significantly reduce seizure frequency in animal models . The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.
Antitumor Activity
Antitumor effects have also been reported for compounds related to ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo...]. Al-Suwaidan et al. (2016) highlighted that quinazolinone derivatives could induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Study 1: Antimicrobial Assessment
In a study published by Godhani et al. (2016), the antimicrobial efficacy of a series of quinazolinone derivatives was evaluated against clinical isolates. The results indicated that modifications at the 7-position significantly enhanced activity against resistant strains of bacteria.
Study 2: Anticonvulsant Evaluation
El-Azab et al. (2013) conducted experiments on animal models to assess the anticonvulsant potential of ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo...]. The study demonstrated a dose-dependent reduction in seizure activity, suggesting a promising therapeutic application in epilepsy management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
